Cas no 220780-57-4 (3-Bromo-5-isoxazolecarboxaldehyde)

3-Bromo-5-isoxazolecarboxaldehyde is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its reactive aldehyde and bromo functional groups enable efficient derivatization, facilitating the construction of complex molecular frameworks. The isoxazole core offers stability and distinct electronic properties, making it valuable in medicinal chemistry for designing bioactive compounds. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Suitable for use under controlled conditions, it serves as a key intermediate in the development of novel therapeutic agents and specialty chemicals.
3-Bromo-5-isoxazolecarboxaldehyde structure
220780-57-4 structure
Product Name:3-Bromo-5-isoxazolecarboxaldehyde
CAS No:220780-57-4
MF:C4H2BrNO2
MW:175.968180179596
MDL:MFCD09834813
CID:244030
PubChem ID:14880838
Update Time:2025-06-12

3-Bromo-5-isoxazolecarboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-isoxazolecarboxaldehyde
    • 3-Bromoisoxazole-5-carbaldehyde
    • 3-bromo-1,2-oxazole-5-carbaldehyde
    • 3-BROMO-5-ISOXAZOLECARBOXALDEHYDE,0.97
    • 3-Bromo-isoxazole-5-carbaldehyde
    • 5-Isoxazolecarboxaldehyde,3-bromo-
    • 3-bromo-5-isoxazolecarbaldehyde
    • 5-Isoxazolecarboxaldehyde,3-bromo
    • RXGNLDFDLLMAJZ-UHFFFAOYSA-N
    • AB52798
    • ST2417587
    • AB0023488
    • W4557
    • MFCD09834813
    • SCHEMBL568586
    • CS-W021887
    • AKOS006326216
    • SY110752
    • FT-0646022
    • EN300-2960928
    • 220780-57-4
    • DTXSID20564972
    • GS-3816
    • LEUKOTRIENEB4
    • A878752
    • MDL: MFCD09834813
    • Inchi: 1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H
    • InChI Key: RXGNLDFDLLMAJZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)ON=1

Computed Properties

  • Exact Mass: 174.92700
  • Monoisotopic Mass: 174.92689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 98
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.886
  • Melting Point: No data available
  • Boiling Point: 276.4°C at 760 mmHg
  • Flash Point: 121°C
  • Refractive Index: 1.58
  • PSA: 43.10000
  • LogP: 1.24960
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-Bromo-5-isoxazolecarboxaldehyde Security Information

3-Bromo-5-isoxazolecarboxaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-5-isoxazolecarboxaldehyde Production Method

3-Bromo-5-isoxazolecarboxaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:220780-57-4)3-Bromo-5-isoxazolecarboxaldehyde
Order Number:A878752
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):197.0
Email:sales@amadischem.com

3-Bromo-5-isoxazolecarboxaldehyde Related Literature

Additional information on 3-Bromo-5-isoxazolecarboxaldehyde

Comprehensive Overview of 3-Bromo-5-isoxazolecarboxaldehyde (CAS No. 220780-57-4): Properties, Applications, and Industry Insights

3-Bromo-5-isoxazolecarboxaldehyde (CAS No. 220780-57-4) is a highly versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This isoxazole derivative features a bromine substituent at the 3-position and an aldehyde functional group, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula, C4H2BrNO2, and unique reactivity profile have positioned it as a key building block in modern organic chemistry.

The growing demand for isoxazole-based compounds in drug discovery has amplified interest in 3-Bromo-5-isoxazolecarboxaldehyde. Researchers frequently explore its potential in designing small-molecule inhibitors and biologically active scaffolds, particularly for targeting enzymes and receptors. Recent studies highlight its utility in developing antimicrobial agents and anti-inflammatory drugs, aligning with global health trends emphasizing antibiotic resistance and chronic disease management.

From a synthetic perspective, the bromo-isoxazole aldehyde structure offers multiple sites for functionalization, enabling diverse chemical transformations. Its aldehyde group participates in condensation reactions, while the bromine atom facilitates cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations. These properties make it indispensable for constructing N-heterocyclic frameworks prevalent in FDA-approved drugs.

In material science, CAS 220780-57-4 has shown promise in developing organic electronic materials. Its rigid isoxazole core contributes to thermal stability, while the aldehyde group allows conjugation with π-electron systems—a critical feature for OLEDs and photovoltaic cells. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.

Quality control of 3-Bromo-5-isoxazolecarboxaldehyde typically involves HPLC and NMR spectroscopy to ensure purity >98%. Storage recommendations include protection from light and moisture at 2-8°C to preserve its reactive functionalities. Suppliers often provide customized packaging solutions (e.g., 1g to 1kg scales) to meet research and industrial needs.

Environmental and regulatory considerations for this compound focus on sustainable synthesis methods. The pharmaceutical industry increasingly prioritizes green chemistry principles, driving innovations in catalytic bromination and solvent-free reactions for isoxazole derivatives. Such advancements address both cost-efficiency and ecological concerns—a trending topic in ESG-focused research.

Market analysts project steady growth for the isoxazole chemical segment, with CAS 220780-57-4 playing a notable role. Its applications in crop protection chemicals and veterinary medicines further expand its commercial relevance. Patent analyses reveal increasing filings involving this compound, particularly in combinatorial chemistry libraries.

For researchers troubleshooting synthesis protocols, common challenges include controlling regioselectivity during subsequent derivatization. Best practices recommend low-temperature reactions for aldehyde protection and palladium-catalyzed couplings for bromine substitution. These technical insights are frequently searched in organic chemistry forums and method development discussions.

In summary, 3-Bromo-5-isoxazolecarboxaldehyde exemplifies the convergence of synthetic utility and practical applications. Its role in addressing contemporary challenges—from drug discovery to sustainable materials—ensures its continued prominence in scientific literature and industrial workflows. Ongoing research will likely uncover novel applications, particularly in targeted drug delivery systems and smart materials engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:220780-57-4)3-Bromo-5-isoxazolecarboxaldehyde
A878752
Purity:99%
Quantity:1g
Price ($):197.0
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